Role of Aryl Ketones in Capsid-Binding Inhibitor Scaffolds
Aryl ketones constitute privileged chemical motifs in capsid-binding antivirals due to their capacity for hydrophobic interactions within conserved viral pockets. The 1-(3-methyl-4-propoxyphenyl)ethanone scaffold exemplifies this principle through its three-dimensional topology:
- Propiophenone Core: The carbonyl group engages in hydrogen bonding with backbone amides (e.g., Asn 219 in VP1), while the methyl ketone terminus occupies subpockets typically occupied by natural fatty acid ligands ("pocket factors") [3] [7].
- 3-Methyl Group: Sterically restricts phenyl ring rotation, enforcing a planar conformation that complements the curvature of the binding cleft. Methyl substitution at this position also shields against oxidative metabolism, enhancing metabolic stability [4].
- 4-Propoxy Chain: The propyl ether extension projects toward solvent-exposed regions, allowing tunable interactions without steric clashes. Compared to shorter alkoxy chains (methoxy, ethoxy), propoxy optimally balances hydrophobic contact surface (∼80 Ų) and entropic penalties of binding [4] [7].
Table 1: Structural Features of 1-(3-Methyl-4-propoxyphenyl)ethanone and Their Functional Roles
Structural Element | Binding Contribution | Biopharmaceutical Property |
---|
Propiophenone carbonyl | Hydrogen bonding with VP1 Asn219; dipole stabilization | Enhanced target residence time |
Meta-methyl group | Conformational restriction; shielding of ortho positions | Metabolic stability (blocks CYP3A4 oxidation) |
Para-propoxy chain | Hydrophobic contact with Leu106/Val191; solvation entropy optimization | Balanced log P (∼3.2); membrane permeability |
This stereoelectronic profile enables nanomolar-affinity binding to the VP1 capsid protein of rhinoviruses (RV-A, RV-B) and enteroviruses (EV-D68, Coxsackievirus B3). Crystallographic analyses of analogous compounds reveal displacement of endogenous pocket factors upon ligand binding, thereby stabilizing capsid conformation and inhibiting viral uncoating or receptor attachment [3] [7]. The scaffold’s synthetic tractability further permits diversification at the ketone moiety (e.g., conversion to oxadiazoles in pleconaril derivatives) or phenyl ring substitutions to counter resistance mutations [4].
Evolutionary Context of Pleconaril Derivatives and Resistance Mechanisms
Pleconaril (3-{3,5-dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole) exemplifies the clinical translation of 3-methyl-4-alkoxyphenyl scaffolds into broad-spectrum picornaviral inhibitors. Its development trajectory underscores how resistance mechanisms drive structural innovation:
- First-Generation Limitations: Pleconaril’s initial efficacy against >90% of rhinovirus serotypes was undermined by rapid selection of VP1 mutations—notably Tyr152→Phe and Val191→Leu in hydrophobic pocket residues. These substitutions introduce steric bulk that disrupt compound binding without compromising viral fitness [5] [7].
- Scaffold Hybridization: Derivatives integrating 1-(3-methyl-4-propoxyphenyl)ethanone substructures demonstrate improved resilience against resistance. For example, compound 10g (3-(3-methyl-4-(3-(3-N,N-dimethylcarbamoyl-isoxazol-5-yl)propoxy)phenyl)-5-trifluoromethyl-1,2,4-oxadiazole) retains activity against pleconaril-resistant Coxsackievirus B3 (Ile1092→Leu) by exploiting alternative van der Waals contacts via its propoxy tether [4] [7].
- CYP3A4 Induction Mitigation: Pleconaril’s dimethylisoxazole moiety potently induces cytochrome P450 3A4, risking drug interactions. Structural analogs bearing carboxamide groups (e.g., from 1-(3-methyl-4-propoxyphenyl)ethanone precursors) reduce this liability while preserving antiviral potency [4].
Table 2: Resistance Mutations and Counterstrategies in Capsid-Binding Inhibitors
Mutation (VP1 Position) | Effect on Binding | Scaffold Adaptation |
---|
Tyr152→Phe (RV) | Loss of π-stacking; increased pocket hydrophobicity | Bromo substitution at phenyl C5 enhances halogen bonding |
Val191→Leu (RV) | Steric occlusion of isoxazole ring | Truncated alkyl chains (e.g., ethoxy → methoxy) |
Ile1092→Leu (CVB3) | Expanded subpocket volume | Extended propoxy groups fill hydrophobic void |
Mechanistically, pleconaril derivatives leverage the 1-(3-methyl-4-propoxyphenyl)ethanone backbone as a bioisostere for WIN compound cores. The ketone-to-oxadiazole transformation in pleconaril improves metabolic stability, while the propoxy group’s length (vs. ethoxy in earlier analogs) counters entropy-driven dissociation during capsid breathing motions [4] [7].
Position of 3-Methyl-4-propoxyphenyl Motifs in Broad-Spectrum Antivirals
The 3-methyl-4-propoxyphenyl pharmacophore exhibits intrinsic broad-spectrum potential by targeting evolutionarily conserved regions within viral capsids. Key attributes include:
- RV-C Inactivity Mitigation: Unlike pleconaril—inactive against rhinovirus C (RV-C) due to bulky residues (Phe116, Leu119) occluding its hydrophobic pocket—recent derivatives with flexible propoxy linkers achieve submicromolar inhibition of RV-C via induced-fit binding [3] [5].
- Extended Enterovirus Coverage: Incorporation of this motif into oxadiazole or pyrazole hybrids enhances activity against EV-D68 (>90% inhibition at 1 μM) and poliovirus via multipoint attachment in VP1’s β-barrel fold [3] [7].
- Synergistic Combinations: When paired with polymerase inhibitors (e.g., favipiravir), capsid binders bearing the 3-methyl-4-propoxyphenyl group suppress resistance emergence in coxsackievirus models, reducing mutant selection frequency from 10⁻⁴ to <10⁻⁶ [4] [10].
Table 3: Antiviral Spectrum of 3-Methyl-4-propoxyphenyl-Containing Compounds
Virus (Representative Strain) | Inhibitor Example | IC₅₀ (μM) | Resistance Fold Change |
---|
Rhinovirus A2 | Pleconaril | 0.01–0.15 | 1 (reference) |
Rhinovirus B14 | Pleconaril | 0.02 | 1 |
RV-C15 | Derivative 10g [4] | 1.8 | 2.5 |
Coxsackievirus B3 (Ile1092→Leu) | Pleconaril | >10 | >500 |
Coxsackievirus B3 (Ile1092→Leu) | Bromo analog [7] | 0.15 | 3 |
The scaffold’s versatility supports modular optimization: replacing the terminal ketone with N,N-dimethylcarbamoyl groups (as in compound 10g) broadens target engagement to include enterovirus D68 and echovirus 30, while maintaining nanomolar potency against pleconaril-resistant mutants [4]. Such innovations underscore the 3-methyl-4-propoxyphenyl motif’s centrality in next-generation capsid inhibitors with pan-picornaviral activity.